Formamide-15N
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452404 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-77-0 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Formamide 15n in Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications of Formamide-15N
The use of Formamide-¹⁵N has been instrumental in a wide array of NMR-based investigations. Its unique properties facilitate detailed analysis of nuclear shielding, coupling constants, and the influence of the surrounding chemical environment.
Experimental NMR Studies of this compound
Experimental NMR studies on Formamide-¹⁵N have yielded a wealth of information about its fundamental properties and behavior in different environments. These studies often involve the measurement of key NMR parameters to understand the electronic structure and conformational dynamics of the molecule.
Nuclear shielding tensors, which describe the anisotropic nature of the magnetic shielding around a nucleus, have been determined for the ¹³C, ¹⁵N, and ¹⁷O nuclei in formamide (B127407). acs.org These tensors provide a three-dimensional picture of the electronic environment and are sensitive to molecular structure and intermolecular interactions. rsc.org
Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict these shielding tensors. rsc.orgpurdue.edu For instance, the ¹⁵N shielding of formamide in an aqueous solution has been modeled by considering both electrostatic effects and hydrogen bonding. rsc.org The calculated anisotropic properties of the shielding tensors for carbon, nitrogen, and oxygen have shown good agreement with experimental data, although the experimental values can have large error limits due to the low degree of order of formamide in the liquid crystal systems used for these measurements. acs.org
The principal components of the shielding tensors and the orientation of their principal axis systems are key parameters derived from these studies. acs.org The δ₂₂ component of the ¹⁵N shielding tensor, for example, is particularly useful for distinguishing between different secondary structures in peptides and proteins.
While ¹⁵N itself does not have a quadrupole moment, studies of formamide often involve deuterated species to probe the electric field gradient at various positions in the molecule. The deuteron (B1233211) quadrupole coupling constants provide information about the strength of hydrogen bonds at different sites. acs.org For instance, the formyl deuteron has a quadrupole coupling constant of approximately 170 kHz, which is largely independent of temperature. acs.org In contrast, the deuteron quadrupole coupling constants for the amide deuterons show a significant temperature dependence, decreasing as the temperature increases. acs.org This is attributed to the weakening of hydrogen bonds at higher temperatures. acs.org The quadrupole coupling constant for ¹⁴N in formamide is around 2.84 MHz and also shows little temperature dependence. acs.org
The use of Formamide-¹⁵N allows for the precise measurement of various spin-spin coupling constants, which are sensitive to bond angles, bond lengths, and electronic structure. cdnsciencepub.comacs.org The magnitudes and relative signs of these couplings have been determined through techniques like proton-proton double resonance. tandfonline.comresearchgate.net
Key coupling constants that have been extensively studied include:
¹J(¹⁵N-H): The one-bond coupling between ¹⁵N and the directly attached protons. In formamide, the two amide protons are non-equivalent, leading to different coupling constants. cdnsciencepub.com This non-equivalence is characterized by the proton trans to the carbonyl group having a greater spin-spin interaction. cdnsciencepub.com
¹J(¹³C-¹⁵N): The one-bond coupling between the carbonyl carbon and the nitrogen. This coupling provides insight into the nature of the C-N amide bond. nih.gov
²J(¹⁵N-H): The two-bond coupling between the ¹⁵N nucleus and the formyl proton. researchgate.net
The values of these coupling constants can be influenced by the solvent environment. cdnsciencepub.com For example, in an aqueous solution, the relative magnitudes of the spin coupling for the two amide protons are reversed compared to pure formamide, and the coupling of the aldehyde proton to ¹⁵N can change by almost 50%. cdnsciencepub.com
Selected Spin-Spin Coupling Constants in Formamide-¹⁵N
| Coupling Constant | Value (Hz) | Solvent/Phase | Reference |
|---|---|---|---|
| ²J(¹⁵N,Hf) | (-) 20.14 | Gas Phase | researchgate.net |
| ²J(¹⁵N,Hf) | (-) 15.30 | 1 mol % in DMSO | researchgate.net |
| ¹J(¹³C-¹⁵N) | 6.5 | Not specified | nih.govacs.org |
The NMR parameters of Formamide-¹⁵N are significantly influenced by the solvent. cdnsciencepub.comrsc.org Studies have shown that both chemical shifts and spin-spin coupling constants change when formamide is dissolved in various solvents, such as water, acetone (B3395972), and dimethyl sulfoxide (B87167) (DMSO). cdnsciencepub.comrsc.org
In particular, polar solvents have a more pronounced effect on the molecular properties of formamide compared to non-polar solvents. rsc.org The chemical shifts of the amino protons increase with both solvation and hydrogen bonding, while the formyl proton's chemical shift is less sensitive to these effects. rsc.org Theoretical models, like the Polarizable Continuum Model (PCM), have been used to study these solvent effects and have shown that the variations in NMR parameters are highly dependent on the dielectric constant of the solvent, with significant changes observed up to a dielectric constant of about 10. rsc.org
Theoretical studies have also been conducted on the ¹⁵N magnetic shielding of formamide in liquid water. x-mol.net These studies indicate a significant downfield shift of the ¹⁵N signal upon hydration, which is primarily attributed to the protic nature of the formamide nitrogen. x-mol.net The interaction with aromatic solvents can also lead to striking changes in the relative chemical shifts of the protons in amides. tandfonline.com
Solvent Effects on the Internal Rotation Barrier of Formamide-¹⁵N
| Solvent | ΔG‡298 (kcal/mol) | Reference |
|---|---|---|
| Gas Phase | 16.0(0.1) | researchgate.netacs.org |
| Tetrachloroethane-d₂ | 17.2(0.1) | researchgate.netacs.org |
| Dimethyl sulfoxide-d₆ | 17.8(0.1) | researchgate.netacs.org |
| Neat Solution | 18.0(0.1) | researchgate.netacs.org |
| Water | 18.2(0.1) | researchgate.netacs.org |
The rotation around the C-N bond in formamide is restricted due to the partial double bond character of this bond. researchgate.netmdpi.com This restricted rotation leads to the observation of two distinct rotameric forms in the NMR spectrum at room temperature. researchgate.net Temperature-dependent NMR spectroscopy is a powerful technique to study the kinetics of this internal rotation. researchgate.netacs.org
By analyzing the changes in the NMR line shapes as a function of temperature, the free energy of activation (ΔG‡) for the internal rotation can be determined. researchgate.netacs.orgcapes.gov.br For Formamide-¹⁵N, the barrier to rotation has been measured in the gas phase and in various solvents. researchgate.netacs.org The gas-phase barrier is significantly lower than the values obtained in solution, indicating that solvent interactions play a crucial role in stabilizing the planar ground state and increasing the rotational barrier. researchgate.netacs.org The barrier height generally increases with the polarity of the solvent. researchgate.net For instance, the rotational barrier in a 10 mole% solution of formamide in acetone was found to be 18 ± 3 kcal/mole. cdnsciencepub.com
Investigations of Solvent Effects on this compound NMR Parameters
Computational and Theoretical Approaches to this compound NMR Parameters
The interpretation and prediction of NMR parameters for this compound are significantly enhanced by computational and theoretical methods. These approaches provide a molecular-level understanding of the factors influencing chemical shifts and coupling constants.
Quantum Chemical Calculations of Nuclear Magnetic Resonance Observables
Quantum chemical calculations are instrumental in determining the NMR observables of this compound. High-level ab initio methods, such as Møller-Plesset perturbation theory (MBPT) and Coupled Cluster (CC) theory, have been employed to compute NMR parameters like nuclear shielding constants and spin-spin coupling constants. biorxiv.orgnih.gov For instance, complete geometry optimizations at various levels of theory, including MBPT(2), MBPT(4), CCSD, and CCSD(T) with basis sets up to cc-PVTZ, have been performed to accurately predict the C-N bond length and the barrier to internal rotation. biorxiv.org These calculations are crucial for understanding the electronic structure and its influence on the magnetic properties of the molecule. The calculated spin-spin coupling constants are generally in good agreement with experimental values. nih.gov
Density Functional Theory (DFT) Methodologies for NMR Parameter Prediction
Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for predicting NMR parameters in molecules like this compound. researchgate.netscience.gov DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict vibrational frequencies and NMR properties. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate nuclear shielding constants. These theoretical predictions can then be compared with experimental data, often showing good correlation. For instance, DFT calculations have been used to predict NMR parameters for model systems involving formamide, such as the formamide-formic acid complex, to understand intermolecular interactions. researchgate.net The synergy between DFT calculations and experimental NMR spectroscopy is pivotal for accurate structural and electronic characterization. science.gov
Molecular Dynamics Simulations for Chemical Shift Anisotropy Prediction
Molecular dynamics (MD) simulations are increasingly being used to predict the chemical shift anisotropy (CSA) of nuclei like 15N, particularly in the context of biological macromolecules. rsc.org While direct applications to isolated this compound are less common, the methodologies are transferable. MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) approaches, allow for the sampling of conformational variations that influence CSA. researchgate.net The CSA is a major contributor to relaxation at high magnetic fields, and its accurate determination is crucial for studying molecular dynamics. rsc.org The combination of MD simulations with spin relaxation measurements at high magnetic fields offers a powerful strategy for refining our understanding of protein dynamics, a principle that can be applied to smaller systems to understand the influence of molecular motion on CSA. rsc.org
Modeling of Intermolecular Hydrogen Bonding Effects on 15N Chemical Shifts and Coupling Constants
Intermolecular hydrogen bonding significantly impacts the 15N chemical shifts and coupling constants of this compound. Computational models are essential for dissecting these effects. Studies have shown that the formation of hydrogen bonds, for example in a formamide dimer or with solvent molecules, induces changes in the electronic distribution around the nitrogen atom, thereby altering its magnetic shielding. Theoretical models have been developed to correlate hydrogen bond length and angle with 15N chemical shifts. For instance, calculations on a dipeptide fragment forming hydrogen bonds with a formamide molecule have demonstrated that the 15N chemical shift is sensitive to the hydrogen bond geometry. DFT calculations have also been instrumental in studying two-bond 15N-15N coupling constants across NHN hydrogen bonds, revealing that these couplings are highly sensitive to the N···N distance.
Application of Continuum and Explicit Solvent Models in Computational NMR
The surrounding solvent environment plays a critical role in the NMR parameters of this compound. Computational models that account for solvent effects are therefore essential for accurate predictions. Both continuum and explicit solvent models are utilized. The polarizable continuum model (PCM) is a common continuum approach that treats the solvent as a continuous dielectric medium. Explicit solvent models, on the other hand, involve the inclusion of individual solvent molecules in the calculation, often through Monte Carlo (s-MC) or Molecular Dynamics (MD) simulations combined with quantum mechanics (QM). Studies on hydrated formamide using a sequential MC/QM methodology have shown that an accurate description of the 15N magnetic shielding requires considering the solute-solvent hydrogen-bonded structures embedded in the electrostatic field of the bulk solvent. These models predict a significant downfield shift in the 15N signal upon hydration.
Rotational Spectroscopy and Interstellar Detection of this compound
Rotational spectroscopy is a high-resolution technique that provides precise information about the molecular structure and has been instrumental in the detection of molecules in the interstellar medium (ISM). Formamide (NH2CHO), the simplest molecule with a peptide bond, was first detected in the ISM in the 1970s. The study of its isotopologues, including this compound (HCONH2-15N), provides valuable insights into interstellar chemistry and isotopic fractionation processes.
The rotational spectra of various isotopologues of amides, including the 15N species, have been studied in the laboratory to provide the precise transition frequencies needed for astronomical searches. The detection of rotational lines of formamide and its isotopologues has been achieved in various astronomical sources, including the massive star-forming region Sagittarius B2 (Sgr B2) and the protostar IRAS 16293–2422.
A tentative detection of the 15N isotopolog of formamide (15NH2CHO) has been reported toward the hot molecular core Sagittarius B2(N2). The study of the abundance ratios of different isotopologues, such as the 14N/15N ratio, can provide clues about the formation pathways of these molecules and the chemical evolution of the interstellar clouds where they reside.
| Isotope | Transition | Frequency (MHz) | Source |
| HCONH2 | 21,1 − 21,2 | 4619 | Sgr B2 |
| 15NH2CHO | - | - | Sgr B2(N2) (tentative) |
Laboratory Spectroscopic Characterization for Astrophysical Identification
The unambiguous identification of molecules in the vast expanse of the interstellar medium (ISM) is fundamentally reliant on a detailed prior understanding of their spectroscopic properties. For an isotopologue like this compound (¹⁵NH₂CHO), this necessitates comprehensive laboratory-based characterization before it can be successfully identified in astronomical observations. This process involves recording and analyzing the molecule's spectrum, typically its rotational and vibrational transitions, to create a unique spectral fingerprint.
Pioneering laboratory work has provided the essential spectroscopic data for this compound. Studies have cataloged the rotational transitions of various formamide isotopologues, including the ¹⁵N species, in the microwave and millimeter-wave domains up to frequencies of 250 GHz. nih.gov These measurements allow for the determination of precise rotational constants, which are critical for predicting the frequencies of transitions that might be observed by radio telescopes. nih.govnih.gov Formamide is a prolate asymmetric top molecule, and its rotational spectrum is characterized by numerous transitions. nih.gov A key spectroscopic feature that distinguishes ¹⁵NH₂CHO from its primary isotopologue, ¹⁴NH₂CHO, is the absence of nuclear quadrupole hyperfine structure. The ¹⁴N nucleus has a nuclear spin (I=1), which splits the rotational lines into multiple hyperfine components, whereas the ¹⁵N nucleus has a spin of I=1/2 (or in some contexts, effectively I=0 for this type of interaction), resulting in a simpler, unsplit spectrum that can aid in its identification amidst the dense forest of spectral lines from astronomical sources. nih.gov
In addition to rotational spectroscopy, laboratory studies of the mid-infrared (mid-IR) spectrum of formamide provide another avenue for its detection, particularly in the ice mantles of interstellar dust grains. fishersci.com Research has characterized the vibrational bands of formamide in astrophysically relevant ice mixtures containing molecules like H₂O, CO₂, CO, and NH₃. fishersci.com These experiments identify which spectral features are most likely to be observable and how their appearance changes in different chemical environments. fishersci.com
Table 1: Key Infrared Vibrational Bands of Formamide for Astrophysical Detection This table presents prominent vibrational modes of formamide identified in laboratory studies as potential tracers in observational ice spectra. Data sourced from studies of pure formamide ice.
| Vibrational Mode | Band Position (cm⁻¹) | Band Position (μm) |
| C=O stretch | 1700.3 | 5.881 |
| NH₂ scissor | 1630.4 | 6.133 |
| CH bend | 1388.1 | 7.204 |
| CN stretch | 1328.1 | 7.529 |
| Data sourced from The Astrophysical Journal. fishersci.com |
Tentative Interstellar Detection and Implications for Isotopic Ratios (e.g., ¹⁴N/¹⁵N)
Armed with precise laboratory data, astronomers have successfully searched for this compound in various star-forming regions. Initial efforts resulted in tentative assignments. For example, the ALMA-PILS survey of the protostellar system IRAS 16293-2422 found a couple of transitions that could potentially be attributed to ¹⁵NH₂CHO, but the spectral lines were faint and possibly blended with emissions from other molecules. nih.gov A subsequent tentative detection was reported toward the hot molecular core Sagittarius B2(N2), where one spectral line was consistent with ¹⁵NH₂CHO. nih.gov This observation suggested a ¹⁴N/¹⁵N isotopic ratio of approximately 300. nih.govuni.lu
More recently, a definitive identification was made with the Re-exploring Molecular Complexity with ALMA (ReMoCA) survey, which reported the first interstellar detection of ¹⁵NH₂CHO toward the star-forming region Sagittarius B2(N1S). nih.gov This robust detection allowed for a more precise determination of the nitrogen isotopic ratio.
Table 2: Interstellar Detections of this compound This table summarizes key observational results for ¹⁵NH₂CHO in different interstellar sources.
| Astronomical Source | Detection Status | Derived ¹⁴N/¹⁵N Ratio |
| IRAS 16293-2422 | Tentative | Not Determined |
| Sagittarius B2(N2) | Tentative | ~300 |
| Sagittarius B2(N1S) | Confirmed | 314 |
| Data sourced from Astronomy & Astrophysics. nih.govnih.govnih.gov |
The measurement of the ¹⁴N/¹⁵N ratio holds profound implications for astrophysics. This ratio is a critical tracer of galactic chemical evolution, providing insights into the nucleosynthetic processes in different types of stars that create these isotopes over cosmic time. fishersci.atnih.gov Observations of various nitrogen-bearing molecules, such as the cyanide radical (CN), have shown that the ¹⁴N/¹⁵N ratio is not uniform across the Milky Way; it is generally lower in the Galactic Center and increases toward the outer disk. fishersci.atnih.gov The value of ~314 for formamide in Sgr B2(N1S) is consistent with the ratios found for other molecules in the Galactic Center region. nih.gov
Furthermore, the ¹⁴N/¹⁵N ratio can reveal details about the chemical pathways and history of a molecule. For instance, studies of ammonia (B1221849) (NH₃) suggest that ammonia ices on dust grains are enriched in ¹⁵N. nih.gov When these ices are heated and sublimate into the gas phase in regions like hot cores, they release this ¹⁵N-enriched material, leading to a lower ¹⁴N/¹⁵N ratio in the gas than the elemental value. nih.gov The ratios observed in formamide likely reflect these complex chemical fractionation processes occurring in the cold, dense clouds from which stars and planets form.
Formamide 15n in Prebiotic Chemistry and the Origin of Life
Formamide (B127407) as a Chemically Sound Starting Material for Prebiotic Synthesis
Formamide (NH₂CHO) is increasingly recognized as a cornerstone molecule in theories concerning the origin of life. pnas.org Its significance stems from its simple, yet comprehensive elemental composition, containing hydrogen, carbon, oxygen, and nitrogen—the fundamental building blocks for essential biomolecules. wikipedia.org This simple one-carbon compound is considered a robust starting material for prebiotic synthesis due to its ubiquity in the universe, having been detected in galactic centers, star-forming regions, comets, and satellites. pnas.orgwikipedia.org
The chemical versatility of formamide allows it to serve as both a reactant and a solvent, a unique dual function that is highly advantageous in a prebiotic context. wikipedia.org With a boiling point of 210°C, it facilitates chemical reactions over a much wider temperature range than water. wikipedia.org Formamide can be formed through various plausible prebiotic pathways, including the hydrolysis of hydrogen cyanide (HCN) and on high-energy particle irradiation of ammonia (B1221849) and carbon monoxide mixtures. wikipedia.orgfrontiersin.org
Under plausible prebiotic conditions, such as heating in the presence of mineral catalysts, formamide has been shown to produce a remarkable array of biologically relevant molecules in a "one-pot" synthesis. wikipedia.orgnih.gov These products include all the canonical nucleobases, amino acids, carboxylic acids, and sugars. pnas.orgnih.gov The ability of formamide to generate such a diverse portfolio of essential prebiotic compounds from a single, simple precursor underscores its role as a chemically sound starting material for the processes that may have led to the origin of life. wikipedia.org
Mechanistic Investigations of Biomolecule Formation from Formamide-15N
Isotopic labeling studies, particularly those employing doubly labeled Formamide-¹³C-¹⁵N, have been instrumental in elucidating the mechanistic pathways of purine (B94841) ring formation. Early investigations by Yamada and colleagues in 1978 utilized ¹³C-¹⁵N coupling to probe the formation of purine from formamide. researchgate.netjst.go.jprsc.org Their nuclear magnetic resonance (NMR) experiments revealed that the C-N bond in formamide can undergo fission and re-formation upon heating. rsc.org When examining adenine (B156593) derived from doubly labeled hydrogen cyanide or formamide, they detected ¹³C-¹⁵N coupled units, indicating that three equivalents of HCN and two of formamide are incorporated into the purine ring. nih.gov This demonstrated a complex process involving the breaking and making of bonds, rather than a simple condensation of intact formamide molecules. rsc.orgnih.gov These findings were crucial in establishing that formamide and its decomposition products, like HCN, are key players in the construction of the purine skeleton. nih.govtorvergata.it
The synthesis of nucleobases from formamide can proceed through both direct "one-step" and more complex "multistep" pathways. The one-step synthesis of the purine ring directly from heating formamide has been reported. jst.go.jpacs.org For instance, simply heating formamide at 160°C can yield small amounts of purine. d-nb.info A facile one-step synthesis of adenine from formamide has also been described. researchgate.net
However, more intricate multistep mechanisms are often proposed to account for the formation of a wider range of nucleobases under various conditions. torvergata.it These multistep routes involve the initial formation of key intermediates from formamide, which then react further to build the heterocyclic rings of purines and pyrimidines. frontiersin.org For example, theoretical studies have detailed a step-by-step mechanism for purine formation based solely on formamide as the single raw material, involving intermediates like formamidine (B1211174) and 2-iminoacetonitrile. researchgate.net These pathways often involve a series of reactions such as formylation, dehydration, cyclization, and deamination. researchgate.net The presence of catalysts, such as minerals or meteorites, can significantly influence the prevailing reaction pathway and the resulting product distribution. pnas.orgnih.gov Some studies suggest that the formation of purines may proceed through pyrimidine (B1678525) intermediates, highlighting the interconnectedness of these synthetic routes. researchgate.net
Mechanistic studies have identified several key intermediates that play a pivotal role in the formamide-based synthesis of nucleobases. Among the most significant are formamidine and 2-iminoacetonitrile. frontiersin.org
Formamidine is proposed to form from the reaction of formamide with ammonia. frontiersin.org Its detection in reaction mixtures has been confirmed by techniques like Fourier Transform Infrared (FTIR) spectroscopy and is considered a central intermediate in the synthesis of purine nucleobases such as adenine and guanine. frontiersin.orgfrontiersin.org Formamidine can react with other species present in the prebiotic soup, such as hydrogen cyanide (HCN) or aminomalononitrile, to form precursors like aminoimidazole-carboxamidine (AICN), which is a direct precursor to adenine. frontiersin.org Formamidine is also acknowledged as a potential precursor to 4-amino-1H-imidazole-5-carbonitrile (AICN), another key compound in prebiotic pathways.
2-Iminoacetonitrile , a dimer of HCN, is another crucial intermediate. frontiersin.orgacs.org It can be formed from the reaction of formamidine with HCN or directly from formamide and HCN. frontiersin.org 2-Iminoacetonitrile is a suspected key intermediate in the formation of more complex molecules, including the HCN tetramer diaminomaleonitrile (B72808) and biologically relevant molecules like adenine. nih.govresearchgate.net It can also be converted to other important precursors, such as 2-aminoacetonitrile, which is a precursor to both the amino acid glycine (B1666218) and the nucleobase purine. frontiersin.org The formation of iminoacetonitrile (B14750961) is considered a potential rate-limiting step for a host of subsequent chemical reactions, including polymerization leading to nucleobases. acs.org
The identification of these intermediates provides strong evidence for the proposed multistep reaction pathways and helps to construct a more complete picture of how complex biomolecules could have arisen from simple starting materials like formamide. frontiersin.orgfrontiersin.org
Experiments starting from formamide have successfully demonstrated the synthesis of both purine and pyrimidine nucleobases, often simultaneously in the same reaction vessel, lending strong support to the formamide-centric origin of life hypothesis. nih.gov The use of ¹⁵N-labeled formamide (Formamide-¹⁵N) is crucial for tracing the incorporation of nitrogen atoms from formamide into the final nucleobase structures.
Heating formamide in the presence of various mineral catalysts, such as montmorillonite (B579905) clay or titanium dioxide, has been shown to yield a suite of nucleobases including:
Purines: Purine, Adenine, Guanine, Hypoxanthine. openbiochemistryjournal.comresearchgate.net
Pyrimidines: Cytosine, Uracil (B121893), and Thymine (B56734). frontiersin.org
The specific catalysts and reaction conditions (e.g., temperature, presence of other molecules) can influence the relative yields of the different nucleobases. pnas.orgnih.gov For example, meteorite-catalyzed reactions have been shown to produce both purines and pyrimidines, with purines often prevailing. pnas.org Theoretical models and experimental results suggest that the synthesis of pyrimidine nucleobases can occur from the reaction of formamide with species like HCN and ammonia. frontiersin.org Subsequent hydrolysis of cytosine can then lead to the formation of uracil. frontiersin.org The ability to generate both classes of nucleobases from a single, simple precursor under plausible prebiotic conditions is a significant finding in origin of life research. nih.govmdpi.com
Table 1: Nucleobases Synthesized from Formamide Under Various Catalytic Conditions
| Catalyst | Purines Synthesized | Pyrimidines Synthesized | Reference |
|---|---|---|---|
| Montmorillonite | Purine, Adenine, Hypoxanthine | Cytosine, Uracil | , researchgate.net |
| Meteorites | Adenine, Guanine | Cytidine, Uridine | pnas.org |
| Titanium Dioxide (TiO₂) | Adenine, Guanine, Hypoxanthine | Cytosine, Uracil, Thymine | researchgate.net, openbiochemistryjournal.com |
| Pyrite (FeS₂) | Purine, Adenine | - | researchgate.net |
| No Catalyst (Heating) | Purine | - | nih.gov |
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Formamide | 713 |
| This compound | 123303 |
| Hydrogen cyanide | 768 |
| Ammonia | 222 |
| Purine | 1044 |
| Adenine | 190 |
| Guanine | 135398634 |
| Hypoxanthine | 790 |
| Cytosine | 597 |
| Uracil | 1174 |
| Thymine | 1135 |
| Formamidine | 10455 |
| 2-Iminoacetonitrile | 138644 |
| Glycine | 750 |
| 2-Aminoacetonitrile | 6757 |
| Montmorillonite | 56842351 |
| Titanium dioxide | 26042 |
| Pyrite | 10313204 |
| Carbon monoxide | 281 |
| Water | 962 |
| 4-amino-1H-imidazole-5-carbonitrile | 65203 |
| Aminomalononitrile | 5777 |
| Aminoimidazole-carboxamidine | 159987 |
| Diaminomaleonitrile | 14421 |
| Cytidine | 596 |
| Uridine | 6029 |
| Formic acid | 284 |
| Formaldehyde (B43269) | 712 |
| Urea | 1176 |
| Methane | 297 |
| Nitrogen | 947 |
| Carbon dioxide | 280 |
| Methanol | 887 |
| Choline chloride | 6209 |
| Ribose | 5779 |
| Phosphate (B84403) | 1061 |
| Hydroxyapatite | 14794 |
| Glyoxylate | 745 |
| Dihydroxyfumarate | 119332 |
| N-isoxazolyl-urea | Not available |
Identification and Role of Key Prebiotic Intermediates (e.g., Formamidine, 2-Iminoacetonitrile)
Amino Acid and Carboxylic Acid Synthesis Pathways
Glycine, the simplest amino acid, can be synthesized in formamide-rich environments through various proposed pathways. One significant route involves the hydrolysis of 2-aminoacetonitrile, which itself can be formed from formamide. frontiersin.org Computational studies using ab initio molecular dynamics have shown that in the presence of an external electric field, formamide can lead to the formation of glycine. pnas.orgnih.gov These simulations identified formic acid as a key intermediate alongside formamide in this synthetic pathway. pnas.orgnih.gov Another proposed mechanism suggests that the reaction between the formamide radical (NH₂CO•) and formaldehyde (H₂CO) can lead to glycolamide, an isomer of glycine, which points to potential synthetic routes for glycine itself in prebiotic settings. aanda.org The formation of N-formylglycine has also been observed in formamide-based syntheses catalyzed by phosphate minerals, suggesting that glycine is generated in situ and subsequently formylated. nih.gov
Recent research has highlighted the significance of N-formylaminonitriles as stable intermediates in the prebiotic synthesis of amino acid derivatives. acs.orgnih.gov Studies show that N-formylaminonitriles form readily when aldehydes and cyanide react in a formamide solvent. acs.orgnih.govotago.ac.nz A key finding is that this reaction can proceed efficiently even without the presence of added ammonia, as formamide itself can act as the nitrogen source. acs.orgnih.gov This is significant because it relaxes the requirement for high concentrations of ammonia, which was a potential constraint in other prebiotic scenarios like the Strecker synthesis. acs.org
Once formed, N-formylaminonitriles can undergo further reactions. Under alkaline conditions, the nitrile group is hydrated more rapidly than the formyl group is removed. nih.govresearchgate.net This process protects the aminonitrile intermediate from reverting back to its precursors and ultimately yields a mixture of both N-formylated and unformylated amino acids. acs.orgnih.gov Furthermore, the reaction of glycolaldehyde (B1209225) and cyanide in formamide can easily produce N-formyldehydroalanine nitrile, a precursor for dehydroalanine (B155165) derivatives, which are considered important for the abiotic synthesis of peptides. nih.govresearchgate.net
Table 1: Formation of N-formylaminonitriles from Aldehydes and Cyanide in Formamide
| Aldehyde Precursor | Resulting N-formylaminonitrile | Key Observation | Reference |
| Formaldehyde (Glycine precursor) | N-formylglycinonitrile | Clean conversion in formamide with sodium cyanide and formic acid. | acs.org |
| Acetaldehyde (B116499) (Alanine precursor) | N-formylalaninonitrile | Clean conversion in formamide with sodium cyanide and formic acid. | acs.org |
| Isobutyraldehyde (Valine precursor) | N-formylvalinonitrile | Clean conversion in formamide with sodium cyanide and formic acid. | acs.org |
| Glycolaldehyde | N-formyldehydroalanine nitrile | Facile synthesis observed without intervention. | nih.govotago.ac.nz |
Glycine Formation in Formamide-Rich Environments
Formation of Sugars and Nucleosides from Formamide-Based Chemistry
Formamide is a versatile precursor for not only amino acids but also for sugars and nucleosides, the components of RNA and DNA. wikipedia.org Heating formamide in the presence of catalysts can produce a variety of prebiotically relevant molecules, including nucleobases and sugars. wikipedia.orgpnas.org For instance, irradiating liquid formamide with high-energy protons in the presence of meteorites has been shown to produce a wide array of compounds, including the nucleosides cytidine, uridine, adenosine, and thymidine. pnas.org
The synthesis of sugars from formamide often involves intermediates like formaldehyde and glycolaldehyde, which can participate in formose-type reactions. mdpi.comresearchgate.net Borate minerals have been shown to selectively favor the formation of ribose during the condensation of formaldehyde and glycolaldehyde. torvergata.it The formamide environment is also conducive to the phosphorylation of nucleosides to form nucleotides, a critical step for creating nucleic acid polymers. wikipedia.orgtorvergata.itnih.gov In the presence of a phosphate source, formamide promotes this reaction and can lead to the formation of cyclic nucleotides, which are known to polymerize into RNA oligomers non-enzymatically. wikipedia.orgresearchgate.net
Oligomerization and Polymerization Processes in Formamide Systems
The ability of simple monomers to link together to form long chains (oligomers and polymers) is a fundamental step in the origin of life. Formamide serves as a suitable medium for such processes. wikipedia.org For example, formamide promotes the non-enzymatic polymerization of 3',5' cyclic nucleotides, leading to the abiotic formation of RNA oligomers. wikipedia.org Guanine 3',5' cyclic monophosphate, in particular, has been observed to polymerize into oligonucleotides when dissolved in water, and formamide can facilitate the phosphorylation step needed to create these cyclic monomers. researchgate.nettorvergata.it
Furthermore, dehydroalanine derivatives, which can be synthesized in formamide from glycolaldehyde and cyanide, are considered important compounds for prebiotic peptide synthesis. nih.govresearchgate.net The presence of carbodiimide, a condensing agent, has also been detected in formamide-phosphate systems, which could facilitate the formation of peptides from amino acids generated in the same environment. nih.gov
Catalytic Influences on this compound Prebiotic Reactions
Minerals present on the early Earth likely played a crucial role as catalysts, influencing the efficiency and selectivity of prebiotic reactions involving formamide. nih.gov A wide range of terrestrial minerals have been shown to catalyze the condensation of formamide into biologically relevant molecules. rsc.orgresearchgate.net These include common minerals like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), calcium carbonate (CaCO₃), clays (B1170129), and titanium oxides. wikipedia.orgrsc.org
The type of mineral catalyst present can significantly alter the set of products formed. wikipedia.orgacs.org For example:
Silica-based membranes have been shown to catalyze the condensation of formamide into carboxylic acids, amino acids, and nucleobases, with different product distributions inside and outside the membrane structures. acs.org
Phosphate minerals like pyromorphite (B1263725) can yield cytosine exclusively, while others can produce N-formylglycine. nih.gov
Titanium dioxide (TiO₂) catalyzes the synthesis of purine, adenine, cytosine, thymine, and even purine acyclonucleosides. nih.gov
Clay minerals , such as those in the montmorillonite family, are effective catalysts for various organic reactions and can concentrate organic molecules, protecting them and promoting polymerization. nih.govresearchgate.net Iron-rich smectites, likely abundant on early Earth, are also noted for their catalytic properties. nih.gov
Zirconium minerals and borate minerals also catalyze formamide reactions, leading to specific sets of carboxylic acids and nucleobases. wikipedia.orgresearchgate.netacs.org
This catalytic selectivity suggests that different geological environments on the prebiotic Earth could have produced distinct pools of organic molecules, contributing to the chemical diversity necessary for the origin of life. wikipedia.org
Impact of Meteoritic Materials on Prebiotic Compound Generation
The influx of extraterrestrial materials, such as meteorites, is considered a significant factor in the chemical inventory of the early Earth. frontiersin.orgresearchgate.net These materials not only delivered organic molecules but also potentially served as catalysts for prebiotic synthesis. nih.gov Laboratory experiments have demonstrated that meteoritic materials can assist in the formamide-based synthesis of crucial prebiotic compounds, including nucleobases, amino acids, and urea. frontiersin.org The catalytic properties of various meteorite classes—iron, stony-iron, chondrites, and achondrites—have been tested in reactions involving formamide. nih.govpnas.org
Research shows that in the presence of meteorite powders, formamide can yield a diverse array of biologically relevant molecules. nih.govpnas.org For instance, the thermolysis of formamide in the presence of metal-rich clays or meteorite residues leads to the formation of nucleobases and glycine, with key intermediates like hydrogen cyanide (HCN), 2-aminoacetonitrile, and formamidine being identified. frontiersin.org Studies simulating the journey of a formamide-rich extraterrestrial body through the early solar system have shown that the presence of meteorite samples facilitates the synthesis of nucleosides, nucleic bases, amino acids, sugars, and carboxylic acids when energized by proton irradiation. pnas.org While no single meteorite has been identified as a universal catalyst for all biomolecules, certain meteorites, like the NWA 1465, have been shown to catalyze the formation of all canonical nucleic bases and ribose simultaneously. pnas.org The catalytic activity of meteorites is a robust feature across different energy sources, including thermal conditions and high-energy impacts, highlighting their potential importance in the origin of life. nih.govpnas.org
Energy Sources and Their Effect on Formamide Chemistry (e.g., Proton Irradiation, Impact Plasma, Thermal Conditions)
The transformation of formamide into complex biomolecules requires an energy source to overcome reaction barriers. Various plausible prebiotic energy sources have been investigated, demonstrating the robustness of formamide-based chemistry under diverse conditions. nih.govwikipedia.orgresearchgate.net
Proton Irradiation: To simulate the effects of solar wind on extraterrestrial bodies, high-energy proton beams have been used to irradiate liquid formamide in the presence of meteorite catalysts. pnas.orgpnas.org This process has proven to be remarkably effective, leading to the one-pot synthesis of an extensive range of prebiotic compounds. pnas.orgwikipedia.org Products observed include amino acids, carboxylic acids, sugars, nucleobases, and, significantly, nucleosides such as cytidine, uridine, adenosine, and thymidine. pnas.org The detection of HCN oligomers in these experiments supports theoretical models suggesting that the synthesis of nucleobases proceeds through mechanisms involving radical cyanide species (CN•). pnas.orgpnas.org
Impact Plasma: The high-energy events associated with meteorite impacts on a planet's surface are another significant energy source. pnas.org Laboratory simulations using high-power lasers to create an impact plasma have shown that formamide can be converted into all canonical nucleobases. frontiersin.orgpnas.org This high-energy chemistry is initiated by the dissociation of formamide into highly reactive radicals, such as CN• and NH•, which then react with parent formamide molecules. pnas.orgeppcgs.org This mechanism provides a potential solution to the long-standing problem of the simultaneous formation of all necessary nucleobases in a single setting, without the need for specific mineral catalysts. pnas.org Furthermore, impact plasma can also synthesize formamide itself from simpler atmospheric mixtures (like NH₃, CO, and H₂O) or from formaldehyde, suggesting that impacts could be both a source of the precursor and the energy for its conversion. frontiersin.orgaanda.orgnorcel.net
Thermal Conditions: Thermal energy, such as that found in hydrothermal crater environments, provides another pathway for formamide chemistry. frontiersin.org Prolonged heating of formamide, especially in the presence of mineral catalysts like meteoritic material, can produce nucleobases and amino acids. frontiersin.orgmdpi.com For example, heat treatment of pure formamide at 160°C has been shown to yield uracil and even thymine, the latter being unexpected without a specific catalyst. mdpi.com The formation of thymine is thought to be enabled by the production of formic acid (a hydrolysis product of formamide) and its subsequent disproportionation to formaldehyde, which is a necessary reagent for converting uracil to thymine. mdpi.comnih.gov Formamide's high boiling point (210.5 °C) makes it a stable medium for chemical synthesis over a broad temperature range. wikipedia.orgresearchgate.net
The following table summarizes the key products generated from formamide under different energy conditions.
| Energy Source | Experimental Simulation | Key Products Observed | Relevant Intermediates | References |
| Proton Irradiation | High-energy proton beams on formamide with meteorite catalysts. | Nucleobases, nucleosides (adenosine, cytidine, uridine, thymidine), amino acids, carboxylic acids, sugars. | HCN oligomers, CN• radicals. | pnas.orgpnas.orgpnas.org |
| Impact Plasma | High-power laser-induced dielectric breakdown in formamide. | All canonical nucleobases (adenine, guanine, cytosine, uracil), glycine. | CN• and NH• radicals. | frontiersin.orgpnas.orgeppcgs.org |
| Thermal Energy | Heating formamide (e.g., 160°C) with or without catalysts. | Nucleobases (purines, uracil, thymine), glycine. | HCN, 2-aminoacetonitrile, formamidine, formic acid, formaldehyde. | frontiersin.orgmdpi.comnih.gov |
Theoretical and Computational Modeling of Prebiotic Pathways Involving Formamide
Theoretical and computational chemistry have become indispensable tools for investigating the complex reaction networks involved in prebiotic synthesis from formamide. frontiersin.orgpnas.org These methods allow for an in-depth exploration of reaction mechanisms, the identification of transient intermediates, and the assessment of the energetic feasibility of proposed pathways, complementing experimental findings. nih.govacs.org Ab initio molecular dynamics, for example, can model formamide's formation and decomposition channels, revealing how environmental factors, such as the presence of a solvent like water, can dramatically alter reaction networks compared to the gas phase. pnas.org Such studies have provided crucial insights into the interplay between different reaction channels and the relative stability of key prebiotic molecules like formamide, hydrogen cyanide, and formic acid. pnas.org Computational modeling has been applied to explore various scenarios, from formamide decomposition to the formation of amino acids and nucleobases. nih.govchemrxiv.orgresearchgate.net
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical calculations, such as those using coupled-cluster theory (CCSD(T)) and density functional theory (DFT), are used to construct detailed potential energy surfaces for reactions involving formamide. nih.govacs.org These studies elucidate step-by-step mechanisms, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comoup.com
For example, theoretical investigations into the thermal decomposition of formamide have identified multiple competing channels, including dehydration (to HCN/HNC and H₂O), decarbonylation (to NH₃ and CO), and dehydrogenation (to HNCO and H₂). nih.govacs.orgresearchgate.net These studies predict that CO elimination likely proceeds via a two-step pathway involving an aminohydroxymethylene intermediate, while dehydration is a multi-step process via a formimic acid conformer. nih.govacs.org
In the context of biomolecule synthesis, quantum chemical modeling has supported the experimental observation of thymine formation from uracil in a formamide medium. mdpi.com The calculations detailed a plausible reaction pathway where formic acid, a hydrolysis product of formamide, facilitates the conversion, and identified the rate-determining step as a hydride shift with a relatively low activation energy. mdpi.com Similarly, studies on the gas-phase formation of formamide from the reaction of the NH₂ radical with formaldehyde (H₂CO) have shown the reaction to be essentially barrierless, proceeding through a stable intermediate radical H₂C(NH₂)O, which then loses a hydrogen atom to form the final product. oup.comoup.com This provides a plausible and efficient route for formamide synthesis in cold interstellar environments. researchgate.net
Assessment of Energetic Viability and Activation Barriers for Prebiotic Reactions
A key outcome of computational modeling is the calculation of reaction energetics, including activation energies (energy barriers) and reaction free energies. acs.org This allows for an assessment of whether a proposed reaction is kinetically and thermodynamically viable under plausible prebiotic conditions. nih.gov
Theoretical studies on formamide decomposition in the gas phase calculated high activation barriers, in the range of 73-78 kcal/mol, for processes like dehydration and decarbonylation. nih.govacs.org However, subsequent modeling revealed that the presence of water can significantly lower these barriers. researchgate.net The water-assisted dehydration of formamide to HCN has a calculated activation barrier of around 33.5 kcal/mol, a dramatic reduction from the gas-phase value, making the reaction much more feasible in aqueous environments. researchgate.net
In the synthesis of more complex molecules, activation barriers determine the likelihood of a pathway. For the conversion of uracil to thymine, the rate-determining hydride-shift step was calculated to have an activation energy of 16.7 kcal/mol, which is low enough for the reaction to be considered facile. mdpi.com In contrast, some proposed steps in nucleobase synthesis from formamide, such as the addition of HCN to intermediates, can have high activation barriers (e.g., ~60 kcal/mol) in non-catalyzed gas-phase processes, suggesting the need for catalysts or alternative pathways. researchgate.net The concerted transfer of two hydrogen atoms from formic acid to formamide, a key step in some amino acid synthesis pathways, was calculated to have a free energy barrier of 41.7 kcal mol⁻¹. acs.org By comparing the activation barriers of different potential routes, computational chemistry helps to identify the most plausible prebiotic synthesis pathways. oup.comacs.org
Formamide 15n in Astrochemistry and Extraterrestrial Studies
Observational Detections and Abundance of Formamide (B127407) in the Interstellar Medium (ISM)
The first detection of formamide in space occurred in 1971 in the Sagittarius B2 (Sgr B2) region near the galactic center. arxiv.orgpublish.csiro.auoup.com Since then, it has been observed in numerous other sites of massive star formation, often referred to as "hot cores," which are warm (70–300 K) and dense clumps of gas and dust. nih.gov These include well-known regions like Orion KL, W51M, G34.3, DR21(OH), M17 SW, W3(OH), and NGC 7538. nih.govoup.comuni-koeln.deaanda.orgaanda.org
Formamide is also found in the warmer regions surrounding low-mass protostars, known as "hot corinos," such as in the solar-mass protostellar core IRAS 16293-2422. arxiv.orgoup.com Additionally, it is abundant in protostellar shock regions, where jets from forming stars collide with the surrounding interstellar gas, shattering dust grains and releasing their icy mantles. arxiv.org The L1157 outflow is a prime example of such a region where formamide is readily detected. arxiv.orgaanda.org
Observations indicate that formamide is most plentiful in regions where temperatures exceed 100 K, allowing it to sublimate from the icy surfaces of dust grains into the gas phase. arxiv.orgaanda.org Conversely, it has not been detected in the coldest phases of star formation, such as pre-stellar cores where temperatures are below 10 K. arxiv.org Observational data have established typical column densities for formamide in the range of 1.1×10¹² to 9.1×10¹³ cm⁻², with abundances relative to molecular hydrogen (H₂) between 1×10⁻¹¹ and 1×10⁻¹⁰. nih.gov
The isotopologue HC(O)¹⁵NH₂ was detected in the high-mass star-forming region Sagittarius B2(N), with a derived ¹⁴N/¹⁵N ratio of about 300. uni-koeln.de Tentative detections of ¹⁵NH₂CHO have also been reported toward the Sgr B2(N2) hot molecular core and the low-mass protostar IRAS 16293-2422. aanda.orgaanda.org The study of these isotopologues is crucial for constraining formation models.
Table 1: Selected Detections of Formamide in the Interstellar Medium
| Source | Type of Region | **Typical Abundance (relative to H₂) ** | Reference(s) |
|---|---|---|---|
| Sagittarius B2 (Sgr B2) | High-Mass Star-Forming Region | ~10⁻⁹ - 10⁻¹⁰ | arxiv.orgpublish.csiro.aunih.gov |
| Orion KL | High-Mass Star-Forming Region | ~10⁻¹⁰ - 10⁻¹¹ | aanda.orgnih.govoup.com |
| IRAS 16293-2422 | Low-Mass Protostar (Hot Corino) | ~6×10⁻¹² (cold envelope) | arxiv.orgoup.comoup.com |
| L1157 | Protostellar Shock Region | ~2×10⁻⁸ | oup.comaanda.orgoup.com |
| Various Hot Cores | High-Mass Star-Forming Regions | ~10⁻¹⁰ - 10⁻¹¹ | nih.govaanda.org |
Proposed Formation Mechanisms of Interstellar Formamide
The primary formation route of interstellar formamide is a subject of active debate, with evidence supporting pathways in both the gas phase and on the surfaces of icy dust grains. aanda.orgaanda.orgastrochem-tools.orgmdpi.com
The leading gas-phase formation mechanism is the neutral-neutral reaction between the amino radical (NH₂) and formaldehyde (B43269) (H₂CO): arxiv.orgaanda.orgastrochem-tools.orgarxiv.org
NH₂ + H₂CO → NH₂CHO + H
Quantum chemical calculations have shown this reaction to be essentially barrierless, meaning it can proceed efficiently even at the extremely low temperatures found in interstellar space. oup.comarxiv.org Astrochemical models incorporating this reaction have successfully reproduced the abundances of formamide observed in diverse environments, from the cold envelope of the protostar IRAS16293-2422 to the warmer L1157-B2 molecular shock. oup.comoup.comarxiv.org This suggests that gas-phase chemistry alone could be sufficient to explain the presence of formamide, provided its precursors are available. oup.comarxiv.org Another proposed, though less favored, gas-phase reaction involves acetaldehyde (B116499) (CH₃CHO) and the amino radical. acs.org
The most commonly proposed grain-surface formation route involves the hydrogenation of isocyanic acid (HNCO) on the icy mantles of interstellar dust grains. oup.comaanda.org This hypothesis is supported by the observation that formamide and HNCO abundances are often correlated. aanda.org
However, this mechanism faces challenges. Some models suggest the reaction is not viable, or that any formamide produced would be quickly destroyed by subsequent hydrogenation reactions before it could be released into the gas phase. arxiv.orgacs.org It is also proposed that formamide can be formed through the energetic processing of interstellar ices containing simpler molecules like formaldehyde and ammonia (B1221849), triggered by cosmic rays. researchgate.netoup.com
Recent studies of shocked regions like L1157 suggest that while grain-surface chemistry may contribute, it alone cannot account for the high abundances of formamide measured. aanda.orgastrochem-tools.org This has led to scenarios where both gas-phase and grain-surface chemistry work in concert, with gas-phase reactions potentially dominating in certain environments. aanda.orgastrochem-tools.orgarxiv.org
Gas-Phase Chemical Routes
Presence of Formamide in Comets and Protostellar Disks
Formamide is a confirmed constituent of cometary ices. It has been detected in the comae of several comets, including the well-studied comets Hale-Bopp and 67P/Churyumov-Gerasimenko, as well as comets C/2012 F6 (Lemmon), C/2013 R1 (Lovejoy), and C/2014 Q2 (Lovejoy). arxiv.orgaanda.orgnih.govwatchers.newsaanda.org The abundance of formamide in comets is consistently found to be around 0.01% to 0.02% relative to water. nih.govaanda.orgaanda.org
In contrast, formamide has not yet been definitively detected in the gas phase within protostellar disks, the birthplaces of planets. arxiv.org This is likely because in the cold, dense mid-planes of these disks, formamide is expected to be frozen onto the surfaces of dust grains. arxiv.org Detecting it would require extremely sensitive observations. Despite the lack of direct detection, astrochemical models predict that formamide should be present in significant quantities on the icy grains within these disks. aanda.orgaanda.org
Hypothesized Exogenous Delivery of Formamide to Early Planetary Environments
The presence of formamide in comets and its inferred existence in the building blocks of planetary systems has led to the hypothesis of its exogenous delivery to early planets, including Earth. astrobiology.comnih.govfrontiersin.org According to this theory, impacts from comets, meteorites, and interplanetary dust particles could have seeded the young Earth with a significant inventory of prebiotic molecules. nih.govresearchgate.net
This delivery mechanism suggests that life on Earth may have had a head start, with access to more complex molecules than just the simple compounds formed in the early atmosphere and oceans. nih.govfrontiersin.orgresearchgate.net Studies have estimated that this process could have been substantial, with one calculation suggesting a potential infall flux as high as 0.18 mmol/m² from a single major impact event. nih.govresearchgate.net
Astrochemical Modeling and Comparison with Observational Constraints
Astrochemical models are essential tools for testing theories of formamide formation by comparing their predictions against observational data. oup.comastrochem-tools.org For instance, detailed modeling of the L1157 protostellar outflow demonstrated that gas-phase chemistry, particularly the NH₂ + H₂CO reaction, can fully account for the observed formamide abundance, whereas models relying solely on grain-surface reactions fall short. aanda.orgastrochem-tools.orgarxiv.org
Similarly, for the protostar IRAS 16293-2422, models that included the updated, barrierless gas-phase reaction rate were able to successfully reproduce the formamide abundances measured in both the cold outer envelope and the warm inner hot corino. oup.comoup.comarxiv.org These models also highlight that due to its higher binding energy compared to molecules like methanol, formamide tends to trace hotter and denser gas closer to the central protostar, a factor that must be considered when interpreting observations. aanda.org
Isotopic ratios provide powerful constraints on these models. For example, the similar deuteration levels found for formamide and isocyanic acid (HNCO) in IRAS 16293-2422 have been used to argue for a shared chemical heritage on grain surfaces. aanda.orgaanda.org However, other analyses of the same source suggest that gas-phase pathways are dominant, highlighting the complexity and ongoing nature of this research. arxiv.org
Formamide 15n in Biochemical and Biotechnological Research
Isotope Tracing for Metabolic Flux Analysis and Nitrogen Assimilation
The use of stable isotopes like ¹⁵N is a cornerstone of metabolic flux analysis, a powerful technique for quantifying the rates of metabolic reactions within a cell. nih.gov Formamide-¹⁵N, in particular, has emerged as a valuable tracer for studying nitrogen assimilation and metabolism.
Incorporation of ¹⁵N-Labeled Formamide (B127407) into Biomass and Specific Metabolites (e.g., Amino Acids like L-lysine)
Researchers have successfully used ¹⁵N-labeled formamide to track the incorporation of nitrogen into essential biomolecules. nih.govnih.gov When microorganisms are cultured in a medium containing Formamide-¹⁵N as a nitrogen source, the ¹⁵N isotope is assimilated and integrated into various cellular components, including amino acids, the building blocks of proteins. nih.govnih.gov
For instance, studies have demonstrated the incorporation of nitrogen from ¹⁵N-formamide into the amino acid L-lysine. nih.govnih.govresearchgate.net By analyzing the mass isotopomer distribution of lysine, researchers can confirm that the nitrogen from formamide has been successfully utilized by the organism for de novo synthesis of this essential amino acid. researchgate.net This approach has also been applied to trace nitrogen into other amino acids such as L-alanine, L-serine, L-proline, and L-tyrosine. nih.gov This ability to trace nitrogen pathways is fundamental to understanding how organisms utilize different nitrogen sources and synthesize vital compounds. frontiersin.orgpnas.org
Application in Metabolic Engineering of Microorganisms (e.g., Corynebacterium glutamicum)
The insights gained from isotope tracing with Formamide-¹⁵N have significant implications for metabolic engineering. nih.govnih.gov Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, has been a key subject of such research. researchgate.netresearchgate.netnih.govmdpi.com
By engineering C. glutamicum to express a formamidase enzyme, which breaks down formamide into ammonia (B1221849) and formate, the bacterium can utilize formamide as a sole nitrogen source. nih.govnih.govresearchgate.net Stable isotope labeling with ¹⁵N-formamide has been instrumental in verifying the successful engineering of these strains. nih.govresearchgate.net The presence of ¹⁵N in the biomass and in target products like L-lysine and L-glutamate confirms that the engineered metabolic pathway is functional. nih.govnih.govresearchgate.net This strategy not only expands the range of nitrogen sources that can be used in industrial fermentations but can also lead to increased production yields of valuable nitrogen-containing compounds. nih.gov
| Organism | Engineered Trait | Product | Isotope Tracing Results |
| Corynebacterium glutamicum | Expression of formamidase from Helicobacter pylori | L-lysine, L-glutamate, N-methylphenylalanine, dipicolinic acid | Incorporation of ¹⁵N from Formamide-¹⁵N into biomass and the specified products confirmed. nih.govnih.govresearchgate.net |
Studies of Amide-¹⁵N Chemical Shift Anisotropy in Peptides and Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules. The chemical shift of a nucleus, such as ¹⁵N, is highly sensitive to its local electronic environment. Chemical Shift Anisotropy (CSA) refers to the orientation-dependent nature of this chemical shift. acs.orgpurdue.edu Studying the amide-¹⁵N CSA in peptides and proteins provides valuable information about their structure and dynamics. acs.org50megs.comnih.gov
Computational Characterization of ¹⁵N CSA Tensors in Model Peptide Systems
Determining ¹⁵N CSA tensors experimentally can be challenging. acs.org50megs.com Therefore, quantum chemical calculations have become an indispensable tool for characterizing these tensors in model peptide systems. acs.org50megs.comnih.gov These computational methods, such as Density Functional Theory (DFT), can accurately predict the principal values and orientations of the ¹⁵N CSA tensor. acs.orgpurdue.edu
Studies on model dipeptides and other short peptide sequences have shown that the ¹⁵N CSA tensor is sensitive to the local geometry of the peptide backbone. nih.gov By comparing calculated CSA values with experimental data from solid-state NMR, researchers can validate and refine their computational models. acs.org50megs.com These calculations have demonstrated good agreement with experimental results, providing a reliable way to understand the factors that influence ¹⁵N chemical shifts. acs.orgnih.gov
Influence of Hydrogen Bonding and Backbone Conformation on Amide-¹⁵N CSA
The amide-¹⁵N CSA is significantly influenced by various factors, including hydrogen bonding and the backbone conformation of the peptide or protein. nih.govbiorxiv.org Hydrogen bonds, both at the carbonyl group and the N-H bond of the peptide plane, have a demonstrable effect on the principal values of the CSA tensor. nih.gov
The conformation of the peptide backbone, defined by the dihedral angles φ and ψ, also plays a crucial role in determining the ¹⁵N CSA. nih.govbiorxiv.org Different secondary structures, such as α-helices and β-sheets, exhibit distinct ¹⁵N CSA characteristics. nih.gov Computational studies have shown that the orientation and magnitudes of the ¹⁵N CSA tensor can vary between different amino acid residues and secondary structural elements. acs.org50megs.com While hydrogen bonding affects the principal values, some theoretical predictions suggest it has a negligible effect on the orientation of the ¹⁵N CSA tensor. acs.org50megs.com
| Factor | Influence on Amide-¹⁵N CSA |
| Hydrogen Bonding | Affects the principal values of the tensor. nih.gov |
| Backbone Conformation (φ, ψ angles) | Highly affects the tensor; different secondary structures (α-helix, β-sheet) have distinct CSA values. nih.govnih.gov |
| Local Geometry | The tensor is highly contingent on the local geometry of the peptide. nih.gov |
Applications in Isotopic Labeling of RNA and DNA for Structural and Dynamic NMR Studies
Isotopic labeling is a fundamental technique in NMR studies of nucleic acids, enabling the investigation of their structure, dynamics, and interactions. researchgate.netpnas.orgoup.com The incorporation of ¹⁵N (and ¹³C) into RNA and DNA allows for the use of powerful heteronuclear NMR experiments, which provide much greater resolution and information content than proton-only NMR. pnas.orgacs.org
Formamide, as a simple nitrogen-containing molecule, can serve as a precursor in the synthesis of ¹⁵N-labeled nucleobases. mdpi.comnih.gov These labeled nucleobases can then be incorporated into nucleotides and subsequently into RNA and DNA strands through chemical or enzymatic synthesis. researchgate.netpnas.org This allows for the production of uniformly or selectively ¹⁵N-labeled nucleic acids.
The resulting ¹⁵N-labeled RNA and DNA are invaluable for a wide range of NMR studies. For example, they are used to:
Determine the three-dimensional structures of complex nucleic acid folds.
Probe the dynamics of base pairing and other conformational changes.
Study the interactions between nucleic acids and proteins or other ligands.
Investigate the mechanisms of enzymatic reactions involving nucleic acids.
The ability to introduce ¹⁵N labels at specific positions provides a powerful tool to dissect the structure-function relationships of these vital biological macromolecules.
Total Synthesis of 15N-Labeled Bioactive Compounds from Formamide-15N (e.g., Cytokinins)
The use of formamide-¹⁵N as a precursor is a significant strategy for the total synthesis of ¹⁵N-labeled bioactive compounds, particularly cytokinins. nih.govroyalsocietypublishing.org This approach is valuable for producing isotopically labeled standards essential for precise metabolic profiling, quantification, and in vivo studies of biosynthetic pathways in organisms like plants. nih.govroyalsocietypublishing.orgresearchgate.net Cytokinins, which are key regulators of cell division and plant growth, are often present in minute concentrations within complex biological matrices, necessitating the use of stable isotope-labeled standards for accurate analysis. nih.govresearchgate.net
A notable application of formamide-¹⁵N is in the efficient synthesis of ¹⁵N-labeled C6-substituted purine (B94841) derivatives, which includes a variety of aromatic and isoprenoid cytokinins. nih.gov Research has demonstrated optimized methods for synthesizing 6-amino-9H-[¹⁵N₅]-purine (adenine) and 6-chloro-9H-[¹⁵N₄]-purine from [¹⁵N]-formamide. nih.govroyalsocietypublishing.org These intermediates serve as versatile building blocks for producing a range of desired ¹⁵N₄-labeled C6-substituted purine derivatives. nih.gov
The synthetic route typically involves the reaction of the ¹⁵N-labeled purine core with an appropriate side chain. For instance, the synthesis of various ¹⁵N-labeled cytokinins has been achieved by reacting 6-chloro-9H-[¹⁵N₄]-purine with the corresponding amine. nih.gov This methodology has been successfully applied to prepare both aromatic and isoprenoid cytokinins. nih.gov
The following table details some of the ¹⁵N-labeled cytokinins and related compounds synthesized using formamide-¹⁵N as the nitrogen source, highlighting the versatility of this precursor in creating a library of labeled standards for phytohormone research.
| Compound Name | Type |
| [¹⁵N₅]-6-benzylaminopurine ([¹⁵N₅]-BAP) | Aromatic Cytokinin |
| [¹⁵N₅]-6-(3-hydroxybenzylamino)purine ([¹⁵N₅]-meta-topolin) | Aromatic Cytokinin |
| [¹⁵N₅]-6-(4-hydroxybenzylamino)purine ([¹⁵N₅]-para-topolin) | Aromatic Cytokinin |
| [¹⁵N₅]-kinetin | Aromatic Cytokinin |
| [¹⁵N₅]-6-(2-hydroxybenzylamino)purine ([¹⁵N₅]-ortho-topolin) | Aromatic Cytokinin |
| [¹⁵N₅]-N⁶-(Δ²-isopentenyl)adenine ([¹⁵N₅]-iP) | Isoprenoid Cytokinin |
| [¹⁵N₅]-trans-zeatin | Isoprenoid Cytokinin |
| [¹⁵N₅]-cis-zeatin | Isoprenoid Cytokinin |
| 6-amino-9H-[¹⁵N₅]-purine ([¹⁵N₅]-adenine) | Purine Intermediate |
| 6-chloro-9H-[¹⁵N₄]-purine | Purine Intermediate |
The chemical identity and isotopic enrichment of these synthesized compounds are typically confirmed through a combination of analytical techniques, including high-resolution mass spectrometry (HRMS), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N). nih.govroyalsocietypublishing.org These analyses are crucial for verifying the successful incorporation of the ¹⁵N labels and ensuring the purity of the final products for their use as internal standards in quantitative studies.
Advanced Methodologies and Future Research Directions in Formamide 15n Studies
Development and Optimization of Advanced NMR Spectroscopic Techniques for 15N Sensitivity and Resolution
The study of Formamide-15N (¹⁵N-labeled formamide) by Nuclear Magnetic Resonance (NMR) spectroscopy presents inherent challenges due to the low sensitivity of the ¹⁵N nucleus. huji.ac.il However, ongoing advancements in NMR techniques are paving the way for more detailed and sensitive analyses.
Historically, increasing the strength of the static magnetic field has been a primary method to boost NMR sensitivity. researchgate.net More recently, a variety of polarization transfer protocols have been employed to enhance the signal-to-noise ratio, which is particularly beneficial for nuclei with low natural abundance or low gyromagnetic ratios like ¹⁵N. researchgate.net Techniques such as the Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) sequence are used to transfer polarization from neighboring ¹H nuclei via J-couplings, significantly improving sensitivity. researchgate.net
Another promising approach is the use of Steady-State Free Precession (SSFP) sequences. Unlike traditional methods that require waiting for the sample to relax between pulses, SSFP works by pulsing faster than the relaxation time, creating a steady state of magnetization that can be measured. researchgate.net This can lead to higher signal-to-noise ratios per unit of acquisition time compared to conventional Ernst-angle excitation methods, especially when relaxation times are long. researchgate.net The optimization of SSFP sequences offers a facile way to reduce experiment time and improve the sensitivity of ¹⁵N NMR in general. researchgate.net
For instance, the application of an SSFPd2 sequence has been demonstrated on a natural abundance sample of formamide (B127407), showcasing the potential for enhanced signal-to-noise ratios. researchgate.net Furthermore, the use of paramagnetic relaxation agents can be combined with these advanced sequences to further reduce acquisition times. nih.gov
Two-dimensional NMR techniques, such as ¹H-¹⁵N heteronuclear correlation spectroscopy, provide a more sensitive alternative to direct 1D ¹⁵N NMR detection in many cases. huji.ac.il Experiments like HSQC (Heteronuclear Single Quantum Coherence), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning ¹⁵N resonances. ipb.pt For molecules like Formamide-¹⁵N, heteronuclear double resonance experiments using weak perturbing radiofrequency fields have been utilized to observe proton spectra and determine the relative signs of coupling constants. researchgate.net
The development of these advanced NMR methodologies is crucial for overcoming the inherent limitations of ¹⁵N NMR, enabling more precise and efficient studies of Formamide-¹⁵N and its interactions in various chemical and biological systems.
Integration of Synergistic Experimental and Computational Approaches
The comprehensive understanding of this compound's behavior and reactivity is significantly enhanced by integrating experimental techniques with computational methods. This synergistic approach allows for a deeper interpretation of experimental data and provides predictive insights into molecular properties and reaction mechanisms.
Computational Modeling of NMR Parameters:
Quantum chemical methods are extensively used to calculate NMR observables for formamide, including nuclear shielding, quadrupole coupling, and spin-spin coupling constants. acs.org Theoretical calculations can predict how these parameters are influenced by factors such as intermolecular hydrogen bonding. acs.org For example, theoretical studies have been conducted on the magnetic shielding of ¹⁵N in formamide when it is hydrated in liquid water. x-mol.net By using sequential Monte Carlo/Quantum Mechanics (s-MC/QM) methods, researchers can model the solvent effects on ¹⁵N magnetic shielding constants, providing a more accurate description than implicit solvent models alone. x-mol.net These calculations have shown a downfield effect on the ¹⁵N magnetic shielding of hydrated formamide. x-mol.net
The Gauge-Including Atomic Orbital (GIAO) method is a common computational technique used to calculate NMR chemical shifts. oaji.netdergipark.org.tr In these calculations, the theoretical ¹⁵N chemical shift of a target molecule is often estimated relative to the calculated shielding of formamide, which serves as a reference. oaji.netdergipark.org.trajol.info
Investigating Reaction Mechanisms and Dynamics:
The combination of experimental and computational approaches has been particularly fruitful in elucidating the reaction pathways of formamide in prebiotic chemistry. For instance, synergistic experimental (e.g., FTIR spectroscopy, GC-MS) and computational (e.g., ab initio molecular dynamics) investigations have been used to study the intermediates in the formamide-based synthesis of nucleobases. frontiersin.orgresearchgate.net These studies have highlighted the crucial role of radical species and intermediates like formamidine (B1211174). frontiersin.org
Computational simulations, such as Born-Oppenheimer molecular dynamics coupled with metadynamics, can be used to calculate the free-energy barriers of reactions like the dehydration of formamide. frontiersin.org This provides quantitative insights that complement experimental observations. For example, simulations have shown that the dehydration reaction in liquid formamide has a significant free-energy barrier. frontiersin.org
Furthermore, the internal rotation of the C-N bond in formamide has been studied using both temperature-dependent ¹H NMR experiments on ¹⁵N-labeled formamide and theoretical calculations. researchgate.net These combined studies have revealed how solvent polarity affects the rotational barrier and have even predicted a reversal of the preferred internal rotation path in hydrated formamide compared to the gas phase. researchgate.net
This integration of experimental data with advanced computational models provides a powerful framework for a detailed and accurate understanding of the structure, dynamics, and reactivity of this compound in diverse environments.
Exploration of Novel Isotopic Labeling Strategies for Complex Systems
The use of this compound is part of a broader strategy of isotopic labeling that is essential for studying complex biological and chemical systems, particularly with NMR spectroscopy. While direct studies on novel labeling strategies using this compound as a precursor for complex systems are not extensively detailed in the provided context, the principles of isotopic labeling for which this compound is a prime example are well-established and continually evolving.
The primary goal of isotopic labeling in NMR is to enhance the sensitivity and simplify the spectra of complex systems. For large biomolecules like proteins and RNA, uniform or selective incorporation of stable isotopes such as ¹⁵N, ¹³C, and ²H is critical. chemie-brunschwig.ch
Labeling Strategies for Biomolecules:
Uniform Labeling: The most straightforward method involves uniformly labeling a protein or RNA with ¹⁵N and/or ¹³C. This is typically achieved by providing a single isotopically enriched precursor in the growth medium for bacterial expression systems, such as ¹⁵N-labeled ammonium (B1175870) chloride or sulfate. this compound can serve as a nitrogen source for certain microorganisms, and studies have shown that the nitrogen from formamide can be incorporated into biomass and products like amino acids. nih.gov This demonstrates the potential for using ¹⁵N-labeled formamide as a precursor for uniform labeling in specific biotechnological applications. nih.gov
Selective and Site-Specific Labeling: To reduce spectral complexity in large molecules, selective labeling of specific amino acid types or even specific atoms is employed. ualberta.cautoronto.ca This can be achieved through the use of auxotrophic bacterial strains or by adding labeled amino acid precursors to the growth media. ualberta.ca For synthetic peptides and small proteins, isotopically labeled amino acids can be directly incorporated during chemical synthesis.
Segmental Isotope Labeling: For very large proteins, a powerful technique is segmental isotope labeling, where only a portion of the protein is isotopically labeled. utoronto.ca This is often achieved using protein splicing techniques, where a labeled and an unlabeled polypeptide fragment are ligated together. utoronto.ca
This compound in Labeling Studies:
Experiments have utilized ¹⁵N-labeled aminonitriles in formamide to trace reaction mechanisms, demonstrating that the formylation process occurs via transamidation with the formamide solvent. acs.org This highlights the utility of ¹⁵N labeling in mechanistic studies within a formamide environment.
The development of new isotopic labeling strategies is a dynamic field. While this compound is a simple labeled molecule, its use in tracing nitrogen pathways and as a potential nitrogen source for biosynthetic labeling schemes underscores the fundamental importance of isotopic enrichment in unraveling the complexities of chemical and biological systems. nih.govacs.org The principles demonstrated with simple labeled compounds like this compound are foundational to the advanced labeling techniques used for the largest and most complex macromolecules. ualberta.caacs.org
Future Directions in Interdisciplinary Research Across Astrochemistry, Prebiotic Chemistry, and Synthetic Biology utilizing this compound
This compound is poised to be a valuable tool in future interdisciplinary research, bridging the fields of astrochemistry, prebiotic chemistry, and synthetic biology. Its simple structure, containing the key elements for life (H, C, N, O), and the availability of its ¹⁵N-labeled form make it an ideal tracer for nitrogen pathways in a variety of contexts.
Astrochemistry:
Formamide has been detected in numerous astrophysical environments, including interstellar clouds, star-forming regions, and comets. frontiersin.orgaanda.orgarxiv.org The formation mechanism of formamide in these environments is still a subject of debate, with both gas-phase and grain-surface reactions proposed. aanda.org Future observations of the ¹⁵N isotopologues of formamide (¹⁵NH₂CHO) in space, facilitated by powerful telescopes like ALMA, can provide crucial clues. The ¹⁴N/¹⁵N isotopic ratio in formamide and related molecules can help to distinguish between different formation pathways and trace the chemical history of nitrogen in star- and planet-forming regions. aanda.org Tentative detections of ¹⁵NH₂CHO have already been reported, suggesting that more definitive observations are on the horizon. aanda.orgaanda.org
Prebiotic Chemistry:
Formamide is a cornerstone of many prebiotic synthesis theories, as it can produce a wide array of biologically relevant molecules, including nucleobases, amino acids, and sugars, when subjected to energy sources like heat or radiation in the presence of catalysts. nih.govpnas.orgresearchgate.net The use of this compound in laboratory simulations of prebiotic conditions is critical for elucidating reaction mechanisms. By tracing the ¹⁵N atom, researchers can determine precisely how formamide's nitrogen is incorporated into more complex molecules like purines. researchgate.netmdpi.com For example, ¹³C-¹⁵N coupling experiments have been used to study the formation of the purine (B94841) ring from formamide and hydrogen cyanide. frontiersin.orgmdpi.com Future research will likely involve more complex simulations of planetary environments (e.g., hydrothermal vents, meteorite impacts) using this compound to track the formation and transformation of nitrogen-containing prebiotic compounds. frontiersin.orgresearchgate.netpnas.org
Synthetic Biology:
In synthetic biology, there is growing interest in expanding the metabolic capabilities of microorganisms for biotechnological applications. Formamide can be used as a carbon and nitrogen source by certain engineered bacteria. nih.gov The development of a "formamide/formamidase system" allows microorganisms to utilize formamide, which can also help create non-sterile fermentation conditions, as formamide can be inhibitory to many common contaminants. nih.gov
Stable isotope labeling experiments using ¹⁵N-labeled formamide have confirmed the incorporation of its nitrogen into biomass and target products like the amino acid L-lysine. nih.gov Future work in this area could focus on:
Optimizing metabolic pathways for more efficient utilization of this compound.
Expanding the range of ¹⁵N-labeled products that can be synthesized, creating a platform for producing isotopically labeled compounds for structural biology (NMR) and metabolic studies.
Using this compound as a probe to study nitrogen flux and metabolic regulation in engineered organisms.
The convergence of these fields, with this compound as a key investigative tool, promises a deeper understanding of the journey of nitrogen from interstellar space to the building blocks of life and its application in modern biotechnology.
Comprehensive Elucidation of this compound Formation and Destruction Pathways in Various Environments
Understanding the formation and destruction pathways of formamide is crucial for assessing its role as a prebiotic precursor on early Earth and its abundance in astrophysical environments. The use of this compound as a tracer is invaluable in these investigations.
Formation Pathways:
Formamide can be formed through various chemical routes in different environments:
Aqueous Environments: A primary terrestrial source of formamide is believed to be the hydrolysis of hydrogen cyanide (HCN). frontiersin.org Given the relationship between HCN and its hydration product, formamide, their co-occurrence in primordial environments is considered highly relevant. acs.org
High-Energy Events: Formamide synthesis can be initiated by high-energy events such as meteorite impacts. frontiersin.orgresearchgate.net Impact plasma-assisted chemistry can reprocess simple atmospheric mixtures (e.g., CH₄, NH₃, H₂O) or molecules like formaldehyde (B43269) to produce formamide. frontiersin.org
Interstellar Medium: In interstellar space, both gas-phase and grain-surface reactions are proposed for formamide formation. A key gas-phase reaction is the neutral-neutral reaction between the NH₂ radical and formaldehyde (H₂CO), which is thought to be efficient in explaining formamide abundances in certain shocked regions. arxiv.org On the surface of icy dust grains, the reaction between ammonia (B1221849) (NH₃) and carbon monoxide (CO) is considered a plausible route. aanda.org
Electrochemical Synthesis: Recently, electrochemical methods for synthesizing formamide under ambient conditions have been developed, for example, from ammonia and carbon dioxide or from carbon monoxide and nitrite. nih.gov
Destruction Pathways:
The stability and persistence of formamide are determined by its destruction pathways, which vary with the environment:
Thermal Decomposition: At elevated temperatures, formamide can decompose. Computational studies using ab initio molecular dynamics have investigated reactions like the dehydration of formamide in the liquid phase, determining the associated free-energy barriers. frontiersin.org
Photolysis and Electron Bombardment: In astrophysical contexts, formamide is subject to destruction by UV photolysis and electron bombardment. Experimental studies have shown that these processes can lead to the formation of species such as OCN⁻ and CO. arxiv.org
Hydrolysis: In aqueous environments, formamide can be hydrolyzed back to formic acid and ammonia, or to ammonium formate. acs.org The rate of this reaction is a key factor in determining the steady-state concentration of formamide in primordial water bodies.
Enzymatic Degradation: In biological systems, formamide is broken down by the enzyme formamidase, which catalyzes its hydrolysis to yield ammonia and formate. nih.gov The mechanism involves an acylation reaction where the C-N bond is broken, followed by deacylation of the enzyme. nih.gov
The table below summarizes some of the key formation and destruction pathways for formamide.
| Process | Type | Environment | Key Reactants/Conditions | Key Products | Reference(s) |
| Formation | Hydrolysis | Aqueous (Prebiotic) | Hydrogen Cyanide (HCN), Water | Formamide | frontiersin.org |
| Formation | Gas-Phase Reaction | Interstellar Medium | NH₂ radical, Formaldehyde (H₂CO) | Formamide, H radical | arxiv.org |
| Formation | Grain-Surface Reaction | Interstellar Medium | Ammonia (NH₃), Carbon Monoxide (CO) | Formamide | aanda.org |
| Formation | Impact Chemistry | Planetary Surfaces | Simple atmospheric gases (e.g., CH₄, NH₃), Energy | Formamide | frontiersin.org |
| Formation | Electrochemical | Laboratory | Ammonia, Carbon Dioxide | Formamide | nih.gov |
| Destruction | Thermal Decomposition | High Temperature | Formamide, Heat | HCN, H₂O, etc. | frontiersin.org |
| Destruction | Photolysis | Astrophysical | Formamide, UV radiation | OCN⁻, CO | arxiv.org |
| Destruction | Enzymatic Degradation | Biological | Formamide, Formamidase enzyme | Ammonia, Formate | nih.gov |
| Destruction | Hydrolysis | Aqueous | Formamide, Water | Ammonium Formate | acs.org |
Q & A
Q. What experimental techniques are essential for characterizing the isotopic purity of Formamide-<sup>15</sup>N in synthetic chemistry?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (specifically <sup>15</sup>N NMR) and isotope-ratio mass spectrometry (IRMS) are critical for verifying isotopic enrichment. For NMR, integrate peak areas at ~100-120 ppm (δ<sup>15</sup>N) and compare with natural abundance controls. IRMS quantifies <sup>15</sup>N/<sup>14</sup>N ratios, requiring calibration against certified isotopic standards .
Q. How can researchers design controlled experiments to track Formamide-<sup>15</sup>N in prebiotic reaction pathways?
Methodological Answer: Use isotopic labeling in kinetic studies by spiking reactions with Formamide-<sup>15</sup>N and analyzing intermediates via LC-MS or GC-MS. Ensure control experiments with unlabeled Formamide to distinguish isotopic effects on reaction rates. Document solvent purity and reaction conditions to minimize confounding variables .
Q. What are the best practices for handling and storing Formamide-<sup>15</sup>N to prevent isotopic dilution or degradation?
Methodological Answer: Store under inert atmosphere (argon/nitrogen) at –20°C in airtight, chemically resistant containers (e.g., glass vials with PTFE-lined caps). Avoid exposure to moisture and light. Regularly validate storage stability via NMR or IRMS over 6-month intervals .
Advanced Research Questions
Q. How can contradictory data in Formamide-<sup>15</sup>N isotopic tracing studies (e.g., inconsistent labeling efficiency) be resolved?
Methodological Answer: Conduct systematic error analysis:
- Compare synthetic protocols (e.g., catalyst purity, reaction time) across studies.
- Validate isotopic incorporation using orthogonal techniques (e.g., FTIR for bond vibrations vs. MS for mass shifts).
- Use Bayesian statistical models to account for measurement uncertainties in low-abundance isotopic species .
Q. What strategies optimize the synthesis of Formamide-<sup>15</sup>N with >98% isotopic enrichment for high-sensitivity metabolic studies?
Methodological Answer: Employ iterative distillation under reduced pressure with <sup>15</sup>NH3 as the nitrogen source. Monitor reaction progress via inline Raman spectroscopy to detect unreacted ammonia. Purify via preparative HPLC with a chiral stationary phase to remove isotopic byproducts .
Q. How can researchers address challenges in quantifying Formamide-<sup>15</sup>N in complex biological matrices (e.g., cellular lysates)?
Methodological Answer: Develop a tandem mass spectrometry (MS/MS) method with isotope dilution. Spike samples with a known quantity of deuterated Formamide (e.g., Formamide-D2) as an internal standard. Optimize collision-induced dissociation (CID) parameters to distinguish <sup>15</sup>N from matrix-derived interferences .
Q. What computational models are suitable for predicting the isotopic effects of Formamide-<sup>15</sup>N in astrochemical simulations?
Methodological Answer: Density Functional Theory (DFT) calculations with isotopic substitution (e.g., B3LYP/6-311++G(d,p)) can model vibrational frequencies and reaction barriers. Validate against experimental isotopic fractionation factors in interstellar ice analogs .
Methodological and Analytical Considerations
Q. How should researchers ensure reproducibility in Formamide-<sup>15</sup>N-based studies across laboratories?
Methodological Answer: Adopt standardized reporting for synthetic procedures (e.g., reaction temperature ±0.5°C, solvent batch numbers) and analytical parameters (e.g., NMR pulse sequences, MS resolution). Share raw data and calibration curves as supplementary materials .
Q. What statistical approaches are recommended for analyzing time-resolved isotopic incorporation data in Formamide-<sup>15</sup>N experiments?
Methodological Answer: Use nonlinear regression (e.g., Michaelis-Menten kinetics) for enzyme-catalyzed reactions. For heterogeneous systems, apply Monte Carlo simulations to account for stochastic isotopic distribution .
Q. How can researchers ethically address discrepancies between published isotopic labeling data and their own findings?
Methodological Answer: Publish a detailed comparative analysis in a peer-reviewed forum, including raw datasets and instrument logs. Engage in open peer review to resolve methodological ambiguities (e.g., differences in quenching methods or detection limits) .
Cross-Disciplinary Applications
Q. What role does Formamide-<sup>15</sup>N play in elucidating nitrogen flux in extremophile microbiomes?
Methodological Answer: Combine stable isotope probing (SIP) with metagenomic sequencing. Incubate extremophiles with Formamide-<sup>15</sup>N, extract DNA/RNA, and isolate <sup>15</sup>N-enriched nucleic acids via ultracentrifugation. Correlate isotopic enrichment with microbial taxa using qPCR .
Q. How can Formamide-<sup>15</sup>N be integrated into computational models of prebiotic peptide formation?
Methodological Answer: Use molecular dynamics (MD) simulations with explicit <sup>15</sup>N isotopic labeling to track amide bond formation energetics. Validate against experimental data from hydrothermal vent analog systems .
Data Presentation and Compliance
Q. What are the minimum data requirements for publishing Formamide-<sup>15</sup>N isotopic tracing results?
Methodological Answer: Include isotopic enrichment percentages, synthetic yield, purity (HPLC/GC traces), and spectral validation (NMR, MS). For biological studies, provide matrix-specific recovery rates and limit of detection (LOD) calculations .
Q. How should researchers present conflicting isotopic data in grant proposals or manuscripts?
Methodological Answer: Use contingency tables to compare results across conditions. Highlight methodological variables (e.g., solvent polarity, pH) as potential sources of discrepancy. Propose follow-up experiments (e.g., isotope dilution assays) to resolve ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
